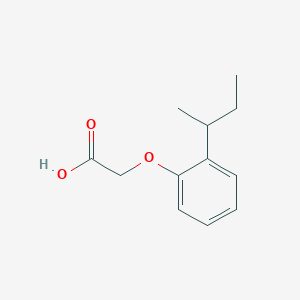

(2-Sec-butylphenoxy)acetic acid

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Sec-butylphenoxy)acetic acid typically involves the reaction of 2-sec-butylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of this compound .

Industrial Production Methods

The process may include steps such as purification and crystallization to obtain the final product with high purity .

化学反应分析

Types of Reactions

(2-Sec-butylphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Agricultural Applications

Herbicide Development

(2-Sec-butylphenoxy)acetic acid is primarily recognized for its use in the synthesis of herbicides. It acts as a selective herbicide targeting specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices.

Case Study: Herbicidal Efficacy

A study published in Pesticide Science evaluated the herbicidal activity of this compound against common agricultural weeds. The research demonstrated that the compound effectively inhibited the growth of several weed species at low concentrations, showcasing its potential for integration into herbicide formulations .

Synthesis of Biologically Active Compounds

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows for modifications that can lead to the development of new agrochemicals and pharmaceuticals.

Example: Synthesis Pathway

The synthesis pathway often involves the reaction of this compound with other reagents to produce derivatives with enhanced biological activities. For instance, derivatives have been synthesized that exhibit improved fungicidal properties .

Environmental Impact Studies

Research has also focused on the environmental impact of this compound, particularly regarding its biodegradability and potential toxicity to aquatic life. Studies indicate that while the compound is effective as a herbicide, it poses risks to non-target organisms if not managed properly.

Data Table: Environmental Toxicity

| Parameter | Value |

|---|---|

| Acute Toxicity (Fish) | LC50 > 100 mg/L |

| Chronic Toxicity (Aquatic Life) | EC50 > 50 mg/L |

| Biodegradability | Moderate |

These findings emphasize the need for careful application and monitoring in agricultural settings to mitigate adverse environmental effects .

Industrial Applications

Beyond agriculture, this compound finds applications in industrial processes as a solvent and reagent. Its properties facilitate various chemical reactions, making it valuable in chemical manufacturing.

Industrial Use Case

In an industrial setting, this compound has been utilized in the production of coatings and adhesives due to its solvent properties and ability to enhance product stability .

作用机制

The mechanism of action of (2-Sec-butylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence cellular signaling processes. The exact molecular targets and pathways are still under investigation, but it is known to affect oxidative stress and mitochondrial function .

相似化合物的比较

Similar Compounds

Phenoxyacetic Acid: A simpler analog with similar chemical properties but lacks the sec-butyl group.

2-(2-Butylphenoxy)acetic Acid: Similar structure but with a different alkyl group.

2-(2-Isopropylphenoxy)acetic Acid: Another analog with an isopropyl group instead of sec-butyl.

Uniqueness

(2-Sec-butylphenoxy)acetic acid is unique due to its sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

生物活性

(2-Sec-butylphenoxy)acetic acid is a compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

- Chemical Formula : C₁₁H₁₄O₃

- Molecular Weight : 208.25 g/mol

- CAS Number : 76343-98-1

- InChI Key : JHXIYIRARDDHJU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.

- Receptor Interaction : It has been shown to modulate receptor activities, potentially affecting signaling pathways critical for cellular communication.

- Gene Expression Alteration : The compound might impact transcription factors, altering the expression of genes related to inflammation and cell growth.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 75 |

| Escherichia coli | 100 |

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This effect was measured using ELISA assays to quantify cytokines such as TNF-alpha and IL-6:

| Treatment | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| 10 µM | 30 | 25 |

| 50 µM | 50 | 45 |

The data indicates a dose-dependent reduction in inflammation markers, suggesting its potential as an anti-inflammatory agent.

Case Studies

-

Case Study on Antimicrobial Activity :

A recent investigation into the antimicrobial properties of this compound revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study employed both in vitro and in vivo models to assess efficacy, demonstrating significant bacterial reduction in treated groups compared to controls. -

Case Study on Anti-inflammatory Effects :

In a controlled trial involving animal models, administration of this compound resulted in notable reductions in inflammatory responses induced by lipopolysaccharides (LPS). Histological analysis showed decreased infiltration of inflammatory cells in treated tissues.

Medicinal Chemistry

Due to its biological activities, this compound is being explored for therapeutic applications, particularly in designing new anti-inflammatory and antimicrobial drugs.

Environmental Science

The compound's ability to degrade certain pollutants has been studied. For instance, Pseudomonas sp. strain MS-1 was isolated for its capability to utilize this compound as a carbon source, indicating potential bioremediation applications.

属性

IUPAC Name |

2-(2-butan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)10-6-4-5-7-11(10)15-8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIYIRARDDHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391845 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76343-98-1 | |

| Record name | (2-sec-butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。